![molecular formula C12H18BNO3 B2423752 (4-(Pivalamidomethyl)phenyl)boronic acid CAS No. 2246677-65-4](/img/structure/B2423752.png)
(4-(Pivalamidomethyl)phenyl)boronic acid
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Overview
Description
Synthesis Analysis
The synthesis of boronic acids, including (4-(Pivalamidomethyl)phenyl)boronic acid, is often achieved through the Suzuki–Miyaura coupling . This process involves a transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method is due to its mild and functional group tolerant reaction conditions, along with the relative stability and easy preparation of the organoboron reagent .Molecular Structure Analysis
Boronic acids, including (4-(Pivalamidomethyl)phenyl)boronic acid, are trivalent boron-containing organic compounds. They possess one alkyl substituent (a C–B bond) and two hydroxyl groups .Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki–Miyaura coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable and easy to handle, making them particularly attractive as synthetic intermediates .Scientific Research Applications
Suzuki–Miyaura Coupling
“(4-(Pivalamidomethyl)phenyl)boronic acid” is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Hydrolysis Studies
This compound is also used in the study of hydrolysis of phenylboronic pinacol esters . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Sensing Applications
Boronic acids and their esters, including “(4-(Pivalamidomethyl)phenyl)boronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .
Drug Design and Delivery
Boronic acids and their esters are used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Fluorescence Studies
Boronic acids, including “(4-(Pivalamidomethyl)phenyl)boronic acid”, are used in fluorescence studies . They are used in the development of fluorescence sensors .
Electrochemical Studies
Boronic acids are used in electrochemical studies . They are used in the development of electrochemically active derivatives .
Safety and Hazards
Future Directions
Boronic acids, including (4-(Pivalamidomethyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
Mechanism of Action
Target of Action
The primary target of the compound (4-(Pivalamidomethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (4-(Pivalamidomethyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The (4-(Pivalamidomethyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the action of (4-(Pivalamidomethyl)phenyl)boronic acid are the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(Pivalamidomethyl)phenyl)boronic acid. For instance, certain boronic acids decompose in air . .
properties
IUPAC Name |
[4-[(2,2-dimethylpropanoylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-12(2,3)11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIZUIXDBWXCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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